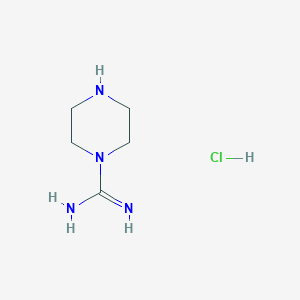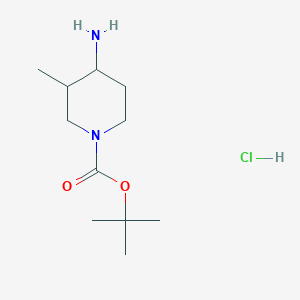
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid is an organic compound with the molecular formula C10H14O8 It is a diester derivative of hexanedioic acid, featuring two methoxycarbonyl groups attached to the third and fourth carbon atoms in the hexanedioic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid typically involves the esterification of hexanedioic acid. One common method is the reaction of hexanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanedioic acid derivatives.
Reduction: Hexanediol derivatives.
Substitution: Various substituted hexanedioic acid derivatives.
Applications De Recherche Scientifique
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release methanol and hexanedioic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing metabolic processes and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid: The parent compound, lacking the methoxycarbonyl groups.
Dimethyl hexanedioate: A similar diester with methyl groups instead of methoxycarbonyl groups.
Ethyl hexanedioate: Another diester derivative with ethyl groups.
Uniqueness
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid is unique due to its specific stereochemistry and the presence of methoxycarbonyl groups, which impart distinct chemical and physical properties. These features make it valuable for specialized applications in synthesis and research .
Propriétés
Formule moléculaire |
C10H14O8 |
|---|---|
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
FKFVPINWMGATEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)

![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)








![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
